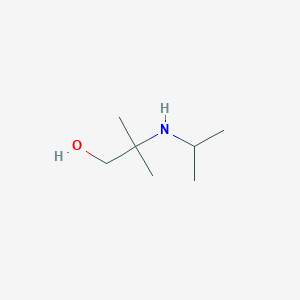

2-Methyl-2-(propan-2-ylamino)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Beta-Adrenergic Blocking Activity

2-Methyl-2-(propan-2-ylamino)propan-1-ol derivatives demonstrate significant beta-adrenergic blocking activity. In a study, derivatives synthesized from thymol were found to antagonize isoprenaline-induced tachycardia in mouse ECG experiments and block isoprenaline and adrenaline-induced relaxation of isolated rat uterus. These compounds showed beta-adrenergic receptor affinity comparable to propranolol without selectivity to any one beta-adrenergic receptor, indicating non-selective beta-adrenergic blocking activity (Jindal et al., 2003).

Molecular Interaction Studies

The compound has been used in studies to understand molecular interactions, particularly in binary mixtures with N-methyl aniline and alcohols. Research exploring these interactions has employed a range of techniques, including dielectric permittivity measurements, and has involved theoretical calculations to better understand the molecular behavior in these mixtures (Krishna & Mohan, 2012).

Cardioprotective and Antiarrhythmic Activity

A newly synthesized compound containing 2-Methyl-2-(propan-2-ylamino)propan-1-ol, known as PP-24, has been investigated for its cardiovascular pharmacological activity. The compound exhibited significant reduction in mean arterial pressure and heart rate in hypertensive rats, anti-arrhythmic activity against ventricular arrhythmias, and a cardioprotective effect against myocardial necrosis in albino mice (Nikam et al., 2011).

Radiosynthesis for Imaging Studies

2-Methyl-2-(propan-2-ylamino)propan-1-ol has been involved in the synthesis of fluorine-18 labeled beta-blockers, demonstrating potential use in Positron Emission Tomography (PET) imaging studies. Although rapid washout was observed in biodistribution studies, the research presents a significant development in the radiosynthesis of these compounds (Stephenson et al., 2008).

将来の方向性

特性

IUPAC Name |

2-methyl-2-(propan-2-ylamino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)8-7(3,4)5-9/h6,8-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSRNAWJDQGJEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2601888.png)

acetate](/img/structure/B2601889.png)

![N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B2601890.png)

![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)